molecular formula C7H6N2O2 B13128155 4-Aminopyridine-2,6-dicarbaldehyde

4-Aminopyridine-2,6-dicarbaldehyde

Cat. No.: B13128155
M. Wt: 150.13 g/mol
InChI Key: HJCXHERTYFRKQU-UHFFFAOYSA-N
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Description

4-Aminopyridine-2,6-dicarbaldehyde is a pyridine derivative featuring an amino group at the 4-position and aldehyde functionalities at the 2- and 6-positions.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-aminopyridine-2,6-dicarbaldehyde

InChI

InChI=1S/C7H6N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H,(H2,8,9)

InChI Key

HJCXHERTYFRKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of pyridine to form 2,6-dinitropyridine, followed by reduction to obtain 2,6-diaminopyridine. The amino groups are then selectively oxidized to form the corresponding aldehyde groups, resulting in 4-Aminopyridine-2,6-dicarbaldehyde .

Industrial Production Methods

Industrial production methods for 4-Aminopyridine-2,6-dicarbaldehyde typically involve large-scale nitration and reduction processes, followed by selective oxidation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminopyridine-2,6-dicarbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of voltage-gated potassium channels, which leads to the elongation of action potentials and enhanced release of neurotransmitters. This results in improved neuronal signaling and has potential therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Aldehyde vs. Carboxylic Acid/Ester Derivatives

  • Pyridine-2,6-dicarbaldehyde (DFP)

    • Functional Groups: Aldehydes at 2,6-positions.
    • Reactivity: Forms imine bonds via condensation with amines, enabling COF synthesis (e.g., TTA-SPDFP COF in ). Reaction conditions often involve mild acid catalysis (e.g., acetic acid) at room temperature .
    • Applications: Building block for dynamic polymers and light-responsive materials .
  • 4-Aminopyridine-2,6-dicarboxylic Acid (CAS 2683-49-0) Functional Groups: Carboxylic acids at 2,6-positions. Reactivity: Limited utility in condensation reactions compared to aldehydes; primarily used in metal coordination or as a precursor for ester derivatives .
  • Diethyl 4-Aminopyridine-2,6-dicarboxylate Functional Groups: Ester groups at 2,6-positions. Reactivity: Esters are less reactive than aldehydes, favoring stability over dynamic bonding. Used in controlled-release systems or as intermediates in organic synthesis .

Substituent Effects at the 4-Position

  • 4-Ethoxypyridine-2,6-dicarbaldehyde

    • Substituent: Ethoxy group (electron-donating).
    • Impact: Enhances solubility in organic solvents and modifies electronic properties for tailored COF architectures .
  • [3,3']Bipyridinyl-6,6'-dicarbaldehyde

    • Substituent: Extended bipyridinyl backbone.
    • Impact: Improves metal-binding affinity due to additional coordination sites, enabling selective sensing applications in polymers .
  • 4-Nitropyridine-2,6-dicarboxylic Acid Substituent: Nitro group (electron-withdrawing). Impact: Increases acidity and oxidative hazards, limiting synthetic utility compared to amino or ethoxy analogs .

Reactivity in Condensation Reactions

Pyridine-2,6-dicarbaldehyde derivatives are pivotal in forming dynamic covalent bonds. For example:

  • Imine Condensation : DFP reacts with triamines under sonication to yield COFs, as seen in TTA-SPDFP COF synthesis .
  • Acylhydrazone Formation: Pyridine-2,6-dicarbaldehyde (compound 2 in ) forms metal-binding polymers, whereas the amino variant could enhance coordination via NH₂ groups .

Comparative Data Table

Compound Name Substituent(s) Functional Groups Key Properties/Reactivity Applications/Reactions References
4-Aminopyridine-2,6-dicarbaldehyde 4-amino Aldehydes High reactivity, H-bonding capability Polymer synthesis, metal coordination
Pyridine-2,6-dicarbaldehyde (DFP) None (2,6-aldehydes) Aldehydes Imine bond formation COF synthesis, dynamic polymers
4-Ethoxypyridine-2,6-dicarbaldehyde 4-ethoxy Aldehydes Electron-donating, improved solubility Tailored COF architectures
[3,3']Bipyridinyl-6,6'-dicarbaldehyde Bipyridinyl Aldehydes Enhanced metal-binding Selective metal sensing
4-Nitropyridine-2,6-dicarboxylic acid 4-nitro Carboxylic acids Electron-withdrawing, hazardous Limited synthesis applications

Research Findings and Limitations

  • Synthetic Challenges: Amino groups may require protection during reactions involving harsh reagents (e.g., sulfuryl chloride in ).
  • Performance in COFs: Amino-substituted aldehydes could enable post-synthetic modification (e.g., grafting functional groups), unlike DFP or ethoxy analogs .
  • Safety Profile: While 4-nitropyridine-2,6-dicarboxylic acid poses inhalation hazards (), amino derivatives likely exhibit lower toxicity but require validation.

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